molecular formula C13H9N B1580647 [1,1'-Biphenyl]-2-carbonitrile CAS No. 24973-49-7

[1,1'-Biphenyl]-2-carbonitrile

Cat. No. B1580647
CAS RN: 24973-49-7
M. Wt: 179.22 g/mol
InChI Key: WLPATYNQCGVFFH-UHFFFAOYSA-N
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Description

1,1'-Biphenyl]-2-carbonitrile (also known as 1,1'-Biphenyl-2-ylidene-2-carbonitrile, or BPCN) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. BPCN has been studied extensively in recent years due to its unique properties and potential as a therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPCN.

Scientific Research Applications

Antibacterial Activity Evaluation

  • Scientific Field: Bioorganic Chemistry and Medicinal Chemistry .
  • Application Summary: Biphenyl and dibenzofuran derivatives have been synthesized and evaluated for their antibacterial activities . These compounds were designed to combat the increasing prevalence of antibiotic-resistant bacteria .
  • Methods of Application: The compounds were synthesized using Suzuki-coupling and demethylation reactions . The yields of these reactions were moderate to excellent, ranging from 51% to 94% .
  • Results: Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, the compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus .

Production of Other Organic Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: Biphenyl is a starting material for the production of a host of other organic compounds . These include emulsifiers, optical brighteners, crop protection products, and plastics .
  • Methods of Application: The specific methods of application would depend on the particular organic compound being synthesized .
  • Results: The results would also depend on the specific organic compound being synthesized .

Use in Polychlorinated Biphenyls (PCBs)

  • Scientific Field: Environmental Science and Pollution Research .
  • Application Summary: Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
  • Methods of Application: The specific methods of application would depend on the particular PCB being synthesized .
  • Results: The results would also depend on the specific PCB being synthesized .

Use in Carbonless Copy Paper

  • Scientific Field: Paper Industry .
  • Application Summary: PCBs were blended with other chemicals and used in a range of products including carbonless copy paper .
  • Methods of Application: The specific methods of application would depend on the particular product being manufactured .
  • Results: The results would also depend on the specific product being manufactured .

Use in Optoelectronic Devices

  • Scientific Field: Materials Science and Engineering .
  • Application Summary: Carbazole-based polymeric and oligomeric compounds, which contain a bridged biphenyl unit, have been studied for their use in optoelectronic devices . These compounds have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
  • Methods of Application: The specific methods of application would depend on the particular device being manufactured .
  • Results: The results would also depend on the specific device being manufactured .

Use in Environmental Science

  • Scientific Field: Environmental Science .
  • Application Summary: Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used in different industrial applications .
  • Methods of Application: The specific methods of application would depend on the particular PCB being synthesized .
  • Results: The results would also depend on the specific PCB being synthesized .

properties

IUPAC Name

2-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPATYNQCGVFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179687
Record name (1,1'-Biphenyl)-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-carbonitrile

CAS RN

24973-49-7
Record name (1,1'-Biphenyl)-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIPHENYL-2-CARBONITRILE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An oven dried screw cap test tube was charged with NaCN (93 mg, 1.898 mmol), dried KI (52 mg, 0.313 mmol, 20 mol %) and CuI (29 mg, 0.152 mmol, 10 mol %), evacuated and backfilled with argon three times. 2-Bromobiphenyl (270 μL, 1.566 mmol), N,N′-dimethylethylenediamine (170 μL, 1.597 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 190 mg (68% yield) of the title compound as a colorless oil.
Name
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
270 μL
Type
reactant
Reaction Step Two
Quantity
170 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
29 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

A Schlenk tube was charged with NaCN (98 mg, 2.0 mmol), CuI (31 mg, 0.16 mmol, 10 mol %), and KI (55 mg, 0.33 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (1.2 mL), N,N′-dimethylethylenediamine (175 μL, 1.64 mmol), and 2-bromobiphenyl (285 μL, 1.65 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aq ammonia (2 mL), and extracted with ethyl acetate (4×2 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by flash chromatography on silica gel (hexane-ethyl acetate 20:1) to provide the desired product as a light yellow oil which crystallized upon storing in a refrigerator (289 mg, 98% yield). Mp 34-37° C. (lit., 35-37° C. See Sain, B.; Sandhu, J. S. J. Org. Chem. 1990, 55, 2545). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Hassan, J.; Hathroubi, C.; Gozzi, C.; Lemaire, M. Tetrahedron 2001, 57, 7845): δ 7.80 (ddd, J=7.8, J=1.5, J=0.5, 1H), 7.68 (td, J=7.8, J=1.3, 1H), 7.61-7.44 (m, 7H); 13C NMR (100 MHz, CDCl3): 145.9, 138.6, 138.5, 134.2, 133.3, 130.5, 129.2, 129.1, 128.0, 119.2, 111.7; IR (neat, cm−1): 2224, 1597, 1500, 1477, 1451, 1433, 759, 735, 700. Anal. Calcd. for C13H9N: C, 87.12; H, 5.06; N, 7.82. Found: C, 86.84; H, 5.22; N, 7.94.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
175 μL
Type
reactant
Reaction Step Two
Quantity
285 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
98%

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